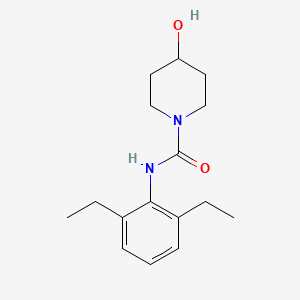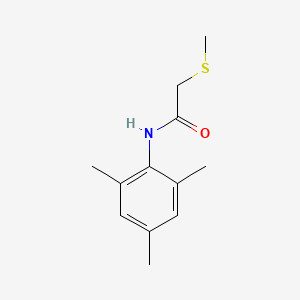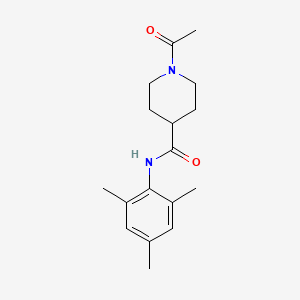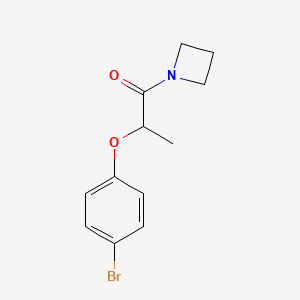![molecular formula C18H17ClN4O2 B7513496 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves the inhibition of specific enzymes and receptors. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, this compound inhibits the activity of ergosterol biosynthesis enzymes, which are essential for cell membrane synthesis. In weeds, this compound inhibits the activity of acetolactate synthase, an enzyme that is essential for branched-chain amino acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide vary depending on the target organism. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound disrupts cell membrane integrity, leading to cell death. In weeds, this compound inhibits amino acid synthesis, leading to growth inhibition and eventual death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its specificity and potency. This compound has been shown to selectively target specific enzymes and receptors, making it a valuable tool for studying their function. Additionally, this compound has been shown to be highly potent, allowing for the use of lower concentrations in experiments.
The limitations of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its potential toxicity and off-target effects. This compound has been shown to be toxic to certain cells and organisms, and its off-target effects may lead to unintended consequences in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide. One direction is the development of more potent and selective analogs of this compound for use in medicine and agriculture. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in various organisms. Additionally, the use of this compound in combination with other drugs or compounds may lead to synergistic effects and improved efficacy.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves several steps. The first step is the synthesis of 4-chloro-2-methylphenol, which is achieved by reacting 4-chlorophenol with acetone in the presence of a catalyst. The second step involves the synthesis of 6-imidazol-1-ylpyridin-3-amine, which is achieved by reacting 3-chloropyridine with imidazole in the presence of a reducing agent. The final step involves the coupling of 4-chloro-2-methylphenol and 6-imidazol-1-ylpyridin-3-amine in the presence of an activating agent and an amide coupling reagent to form 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been widely studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi. In agriculture, this compound has been shown to have herbicidal properties by inhibiting the growth of weeds.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-13-8-15(19)3-4-16(13)25-11-18(24)22-10-14-2-5-17(21-9-14)23-7-6-20-12-23/h2-9,12H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODUPRBTEUXAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)


![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)

![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)

![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)